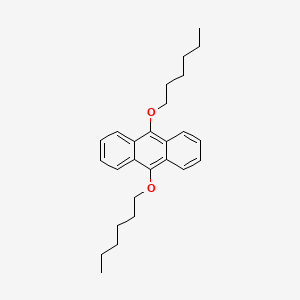
9,10-Bis(hexyloxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(hexyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties. This specific compound is characterized by the presence of hexyloxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(hexyloxy)anthracene typically involves the reaction of anthracene with hexyloxy substituents. One common method is the Suzuki cross-coupling polymerization, where 9,10-dibromoanthracene reacts with hexyloxyboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(hexyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
9,10-Bis(hexyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential use in bioimaging due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Mechanism of Action
The mechanism by which 9,10-Bis(hexyloxy)anthracene exerts its effects is primarily through its photophysical properties. The hexyloxy groups enhance the solubility and processability of the compound, making it suitable for various applications. The compound’s fluorescence is due to the π-conjugated system of the anthracene core, which allows for efficient light absorption and emission .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis(hexyloxy)anthracene is unique due to its hexyloxy substituents, which enhance its solubility and processability compared to other anthracene derivatives.
- 9,10-Bis(phenylethynyl)anthracene is known for its strong fluorescence and is used in lightsticks and OLEDs .
- 9,10-Dimethylanthracene has a higher fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems .
- 9,10-Diphenylanthracene is a benchmark annihilator in upconversion systems and has been extensively studied for its photophysical properties .
Properties
CAS No. |
90178-19-1 |
|---|---|
Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9,10-dihexoxyanthracene |
InChI |
InChI=1S/C26H34O2/c1-3-5-7-13-19-27-25-21-15-9-11-17-23(21)26(28-20-14-8-6-4-2)24-18-12-10-16-22(24)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
LWRCGYDAUMSFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


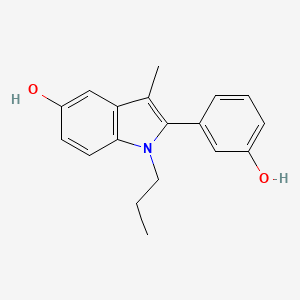

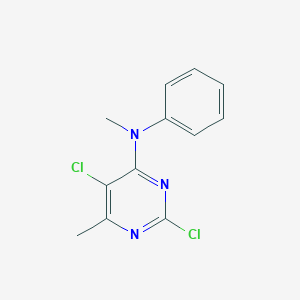

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
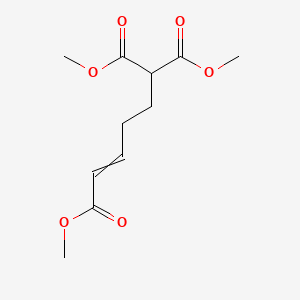

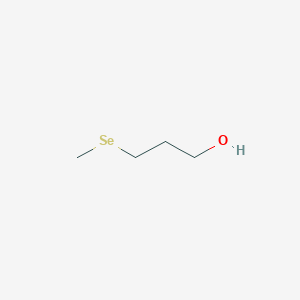

![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
